

Application Notes and Protocols: Atomic Layer Deposition (ALD) of Tungsten Films

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Compound of Interest

Compound Name: Tungsten(v)ethoxide

Cat. No.: B568185

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Notice Regarding the Requested Precursor: Tungsten(V) Ethoxide

Extensive searches of scientific literature and chemical databases did not yield established protocols or quantitative data for the atomic layer deposition (ALD) of metallic tungsten (W) films using Tungsten(V) ethoxide $[W(OEt)_5]$ as the precursor. This specific process does not appear to be widely documented or practiced.

Therefore, this document provides detailed application notes and protocols for a well-established and commonly used alternative: the ALD of tungsten films using Tungsten Hexafluoride (WF_6) and a silicon-based reducing agent (e.g., Silane or Disilane). This process is a cornerstone of semiconductor manufacturing and is thoroughly characterized.

Topic: Atomic Layer Deposition (ALD) of Tungsten Films using Tungsten Hexafluoride (WF_6)

Introduction

Atomic Layer Deposition (ALD) of tungsten is a critical process in the fabrication of integrated circuits, where it is used to create conformal, ultra-thin films for applications such as contacts, interconnects, and diffusion barriers.^[1] The process relies on sequential, self-limiting surface reactions to deposit tungsten one atomic layer at a time, ensuring exceptional thickness control and conformality on complex 3D structures. The most common chemistry involves alternating exposures of a substrate to tungsten hexafluoride (WF_6) and a reducing agent like silane (SiH_4) or disilane (Si_2H_6).^{[1][2]}

Precursor and Co-Reactant Properties

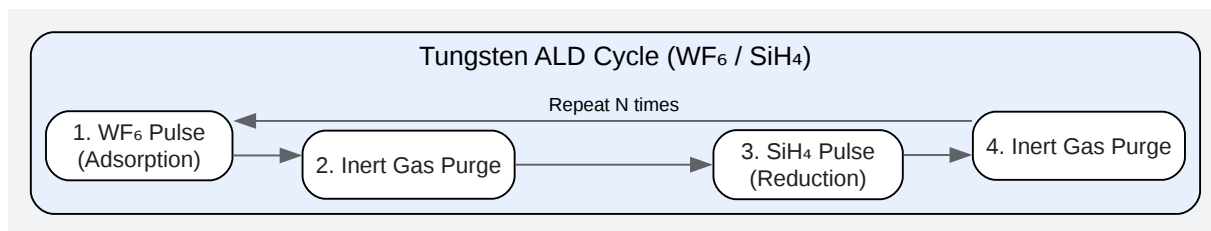
Successful ALD requires precursors with high volatility, thermal stability within the ALD temperature window, and reactive surface chemistry.

Compound	Chemical Formula	Molar Mass (g/mol)	Physical State	Boiling Point (°C)	Key Characteristics
Tungsten Hexafluoride	WF ₆	297.83	Colorless Gas	17.1	Highly reactive, volatile tungsten source. Corrosive. [3] [4]
Silane	SiH ₄	32.12	Colorless Gas	-111.9	Common reducing agent, pyrophoric. [2]
Disilane	Si ₂ H ₆	62.22	Colorless Gas	-14.5	More reactive reducing agent than silane. [1]

ALD Process and Reaction Mechanism

The ALD of tungsten is a cyclical process where each cycle deposits a sub-monolayer of material. The overall chemical reaction is divided into two self-limiting half-reactions.

Workflow of a Single ALD Cycle:



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Caption: Experimental workflow for one ALD tungsten cycle.

Simplified Surface Reactions (using SiH₄):

- WF₆ Pulse: WF₆ reacts with the hydroxylated surface (-OH) or a prepared surface (e.g., TiN), creating a tungsten fluoride-terminated surface.
 - $\text{Surface-H}^* + \text{WF}_6(\text{g}) \rightarrow \text{Surface-WF}_5^* + \text{HF}(\text{g})$
- SiH₄ Pulse: The reducing agent reacts with the adsorbed tungsten fluoride species, removing fluorine ligands and depositing metallic tungsten. This step also prepares the surface for the next WF₆ pulse.
 - $\text{Surface-WF}_x^* + \text{SiH}_4(\text{g}) \rightarrow \text{Surface-W}^* + \text{SiH}_x\text{F}_y(\text{g}) + \text{H}_2(\text{g})$

Experimental Protocols

The following protocols provide starting parameters for W ALD. Optimization is typically required for specific reactor configurations and desired film properties.

A. Substrate Preparation

- Use a substrate with a suitable surface for nucleation, such as silicon with its native oxide removed, or a barrier layer like Titanium Nitride (TiN).
- Perform an in-situ pre-treatment if necessary, such as exposure to a reducing plasma or a soak process with silane or diborane to ensure a reactive surface.[5]

- Heat the substrate to the desired deposition temperature under vacuum.

B. ALD Process Parameters The table below summarizes typical process parameters for W ALD using WF_6 and a highly-diluted silane co-reactant.[\[2\]](#)

Parameter	Typical Value	Notes
Substrate Temperature	150 - 300 °C	A wide ALD temperature window is observed in this range. [2]
WF_6 Pulse Time	0.5 - 2.0 s	Must be long enough to saturate the surface.
Inert Gas Purge (Post- WF_6)	5 - 20 s	Essential to remove all non-adsorbed WF_6 and byproducts.
Reducing Agent	SiH_4 (diluted in Ar) or Si_2H_6	Disilane is more reactive at lower temperatures. [1]
$\text{SiH}_4/\text{Si}_2\text{H}_6$ Pulse Time	0.5 - 2.0 s	Must be sufficient for complete reduction of the surface layer.
Inert Gas Purge (Post- SiH_4)	5 - 20 s	Removes residual reducing agent and byproducts.
Reactor Pressure	0.1 - 1.0 Torr	Varies based on reactor design.
Inert Gas	Argon (Ar) or Nitrogen (N_2)	High purity gas is required.

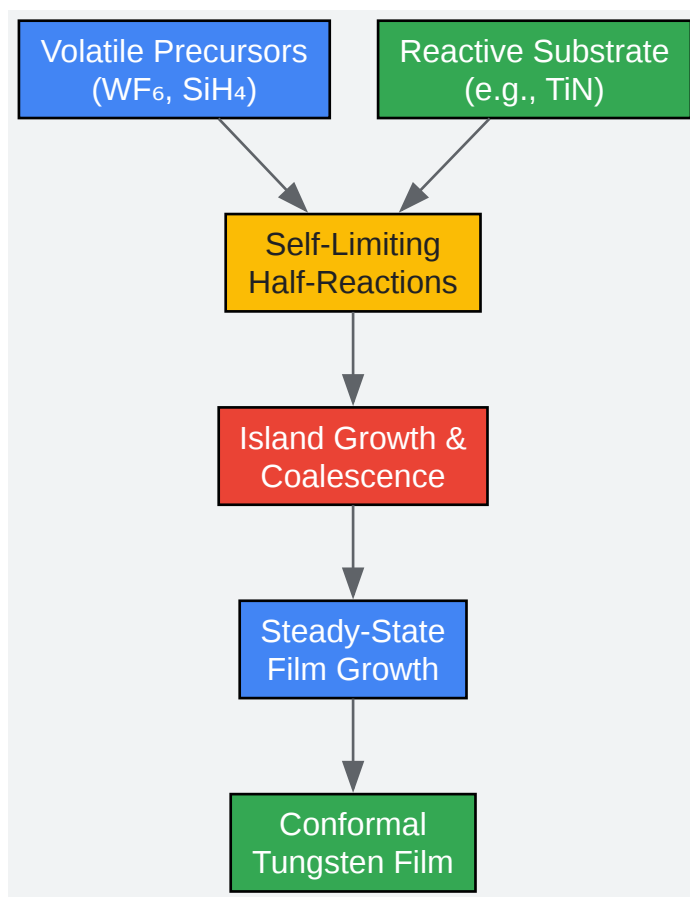
Data Presentation: Film Properties

The resulting film characteristics are highly dependent on the chosen process parameters.

Property	Typical Value Range	Factors Influencing Property
Growth Per Cycle (GPC)	2.5 - 6.0 Å/cycle	Highly dependent on temperature and co-reactant. [2]
Phase	α -W (bcc) or β -W (A15)	β -W (higher resistivity) often forms at lower temperatures or during initial nucleation.
Resistivity	15 - 400 $\mu\Omega\cdot\text{cm}$	Lower for thicker, crystalline α -W films. Increases with impurities. [3]
Impurities	Si, F	Si content can be < 5 at.% with optimized processes. [2] F content is a key concern for device integration. [6]
Conformality	> 95%	Excellent on high-aspect-ratio structures, a key advantage of ALD.

Logical Pathway for ALD Growth

The logical progression from precursors to a functional film involves several key stages.



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Caption: Logical progression of tungsten ALD film formation.

Safety and Handling

Both WF₆ and silane/disilane present significant safety hazards and must be handled with extreme caution in appropriate facilities.

- Tungsten Hexafluoride (WF₆):
 - Is highly toxic and corrosive. It reacts with moisture to form hydrofluoric acid (HF), which can cause severe burns to skin, eyes, and the respiratory tract.
 - Use in a well-ventilated area, preferably a gas cabinet within a fume hood.
 - All equipment must be constructed from compatible materials (e.g., stainless steel, nickel alloys) and be scrupulously dried before use.

- Silane (SiH_4) and Disilane (Si_2H_6):
 - Are pyrophoric, meaning they can ignite spontaneously on contact with air.
 - Systems require robust engineering controls, including leak-tight gas lines, proper grounding, and potentially co-axial gas delivery lines.
 - Personnel must be trained in handling pyrophoric gases.
- Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, appropriate gloves (e.g., neoprene or nitrile), and a flame-retardant lab coat when working with these chemicals.

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